molecular formula C14H11N3O3S B10807053 N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

Cat. No.: B10807053
M. Wt: 301.32 g/mol
InChI Key: APNMOOQPFHLKOS-RNEAAXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide typically involves the condensation of 2-nitrobenzaldehyde with thiophene-2-carboxamide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives of the compound.

Scientific Research Applications

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide
  • 2-{[3-(2-nitrophenyl)prop-2-enylidene]amino}phenol

Uniqueness

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide is unique due to its combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[(Z)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c18-14(13-8-4-10-21-13)16-15-9-3-6-11-5-1-2-7-12(11)17(19)20/h1-10H,(H,16,18)/b6-3+,15-9-

InChI Key

APNMOOQPFHLKOS-RNEAAXAUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N\NC(=O)C2=CC=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.